4-Methyl-1,3-oxazolidin-2-one

概要

説明

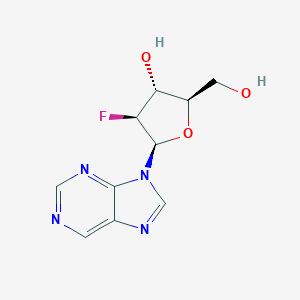

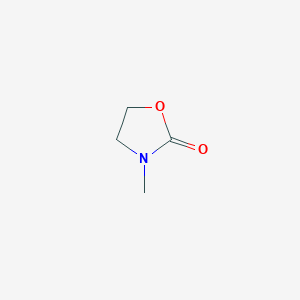

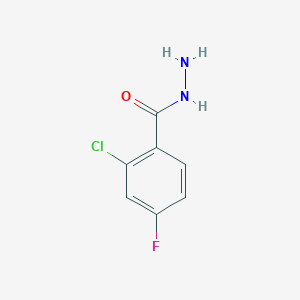

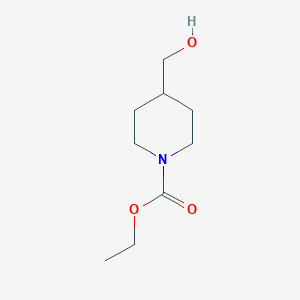

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic compound . It has the empirical formula C4H7NO2 and a molecular weight of 101.10 . It is a solid substance .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives, including 4-Methyl-1,3-oxazolidin-2-one, has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone has been achieved .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-oxazolidin-2-one consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of this compound is CC1COC(=O)N1 .

Chemical Reactions Analysis

Oxazolidin-2-ones, including 4-Methyl-1,3-oxazolidin-2-one, are known to be used as chiral auxiliaries in stereoselective transformations . They have been prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .

Physical And Chemical Properties Analysis

4-Methyl-1,3-oxazolidin-2-one is a solid substance . It has an empirical formula of C4H7NO2 and a molecular weight of 101.10 .

科学的研究の応用

Organic Chemistry

Oxazolidinones, including 4-Methyl-1,3-oxazolidin-2-one, are often used as chiral auxiliaries in asymmetric synthesis . They can help control the stereochemistry of the reaction, allowing for the selective production of one enantiomer over the other .

Pharmaceutical Research

Oxazolidinones have shown a wide spectrum of pharmacological properties . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .

Drug Discovery

The oxazolidinone structure is found in many biologically active compounds . Therefore, derivatives of 4-Methyl-1,3-oxazolidin-2-one could potentially be used in the creation of new antibacterial drugs with low resistance potential .

Moisture Scavengers

Oxazolidines, including 4-Methyl-1,3-oxazolidin-2-one, are used as moisture scavengers in polyurethane and other systems . They can help control the moisture content in these materials, improving their properties and lifespan .

Fuel Additives

Oxazolidines have been researched and used as fuel additives . They can potentially improve the performance and efficiency of fuels .

Synthesis of (S)-equol and Piperazic Acid

4-Methyl-1,3-oxazolidin-2-one has been used in the synthesis of (S)-equol, a nonsteroidal estrogen . It’s also used for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid .

Chiral Auxiliary in Asymmetric Alkylation

4-Methyl-1,3-oxazolidin-2-one can be used as a chiral auxiliary for asymmetric alkylation . This application is significant in the field of organic chemistry, where controlling the stereochemistry of reactions is crucial .

Synthesis of (S)-Equol

This compound has been used in the synthesis of (S)-equol , a nonsteroidal estrogen. This application is particularly relevant in pharmaceutical research, where (S)-equol is studied for its potential health benefits .

Preparation and Functionalization of Chiral, Stabilized Ylides

4-Methyl-1,3-oxazolidin-2-one can be used for the preparation and functionalization of chiral, stabilized ylides . This is a significant application in synthetic organic chemistry .

Asymmetric Synthesis of (3 R)- and (3 S)-Piperazic Acid

This compound is used for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid . Piperazic acid is a non-proteinogenic amino acid that is found in some natural products .

Heterocyclic Building Blocks

4-Methyl-1,3-oxazolidin-2-one is used as a heterocyclic building block . This application is significant in the field of synthetic chemistry, where these building blocks are used to construct complex molecules .

Stereoselective Synthesis of Oxazolidin-2-Ones

This compound is used in the stereoselective synthesis of oxazolidin-2-ones . This application is particularly relevant in the field of organic chemistry, where controlling the stereochemistry of reactions is crucial .

Safety And Hazards

The safety information available indicates that 4-Methyl-1,3-oxazolidin-2-one is classified under Acute Tox. 4 Oral, with a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

将来の方向性

While specific future directions for 4-Methyl-1,3-oxazolidin-2-one are not mentioned, oxazolidin-2-ones are considered one of the most important new classes of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria . This suggests potential future research directions in the development of new antibacterial agents.

特性

IUPAC Name |

4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)